methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate
Description
Methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core substituted at the 4-position with a methyl benzoate group and at the 6-position with a 2-methoxyethyl chain. The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
methyl 4-[6-(2-methoxyethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-24-8-7-20-9-12-13(15(20)21)14(19-17(23)18-12)10-3-5-11(6-4-10)16(22)25-2/h3-6,14H,7-9H2,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFXYQDEVDVUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazolo[3,4-d]pyrimidine, have been found to inhibitCDK2 , a cyclin-dependent kinase. CDK2 plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.
Pharmacokinetics
It has been reported that similar compounds have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans. These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation.
Biological Activity
Methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on existing research data and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O5
- Molecular Weight : 345.355 g/mol
- IUPAC Name : Methyl 4-[6-(2-methoxyethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance:
- A compound structurally similar to this compound was shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was attributed to the compound's ability to disrupt the normal cell cycle progression and activate apoptotic pathways .
Anti-inflammatory Effects
Research has also indicated that certain derivatives of pyrrolo[3,4-d]pyrimidine exhibit anti-inflammatory properties:
- A study focused on novel fused pyrrolopyrimidine derivatives demonstrated significant anti-inflammatory effects in vitro using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The compounds were evaluated for their ability to inhibit pro-inflammatory cytokines .
The mechanism underlying the biological activity of this compound appears to involve:
- Cell Cycle Disruption : Induction of cell cycle arrest at specific checkpoints.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Inflammatory Pathways : Modulation of signaling pathways associated with inflammation.
Case Studies
Comparison with Similar Compounds
Pyrrolo[3,4-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine Derivatives
- Compound from : Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Structure: Features a thienopyrimidine core instead of pyrrolopyrimidine, with a methyl-phenyl group and methoxybenzoate. Properties: Molecular weight 377.0 g/mol, melting point 147–148°C, LC-MS m/z 377.0 [M+H]⁺.
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Example : 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Physicochemical and Spectral Data Comparison
*†Estimated based on structural analysis; ‡Range inferred from substituent diversity.
Substituent Effects and Functional Group Analysis
- Methoxyethyl vs.
- Methyl Benzoate vs. Thioether/Oxygen Linkers: The ester group in the target compound may confer higher metabolic lability than the thioether in ’s thienopyrimidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
